molecular formula C31H22NP B169758 (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane CAS No. 149245-03-4

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Cat. No.: B169758
CAS No.: 149245-03-4
M. Wt: 439.5 g/mol
InChI Key: YMJAIEYASUCCMJ-UHFFFAOYSA-N
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Description

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is a versatile chemical compound with a unique structure that allows for a broad range of applications in various fields of scientific research. This compound is known for its potential use as a ligand in coordination chemistry and its role in catalysis.

Mechanism of Action

Target of Action

The primary target of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is the isoquinoline and 2-naphthol molecules . This compound plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis .

Mode of Action

The compound interacts with its targets through a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This interaction provides a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .

Biochemical Pathways

The affected pathway is the synthesis of atropisomeric QUINOL and its derivatives . The compound’s action leads to the establishment of a NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor . This allows access to two types of promising axially chiral Lewis base catalysts in optically pure forms .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have significant bioavailability due to its ability to participate in direct oxidative cross-coupling reactions .

Result of Action

The molecular and cellular effects of the compound’s action include the facile transformations of the products into QUINAP , an iconic ligand in asymmetric catalysis . Moreover, a novel organic dye derived from QUINOL, a product of the compound’s action, has shown potential as vesicle stains in confocal fluorescence microscopy imaging .

Action Environment

The compound’s ability to participate in metal-free oxidative cross-coupling reactions suggests that it may be stable and effective in a variety of chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane typically involves the coupling of isoquinoline and naphthalene derivatives with diphenylphosphane. One common method is the metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This reaction provides a straightforward and scalable route to acquire the desired compound in a metal-free manner.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is unique due to its specific combination of isoquinoline, naphthalene, and diphenylphosphane moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAIEYASUCCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318345
Record name (R)-QUINAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149341-34-4, 149245-03-4, 149341-33-3
Record name (R)-QUINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149341-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-QUINAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 149245-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 149341-33-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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